molecular formula C13H16ClFO2 B3022109 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane CAS No. 4497-36-3

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane

Cat. No.: B3022109
CAS No.: 4497-36-3
M. Wt: 258.71 g/mol
InChI Key: RNZNZTXNPYLQFJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane is a chemical compound with the CAS Number 4497-36-3 and a molecular weight of 258.72 . It is characterized by the molecular formula C13H16ClFO2 . This structure consists of a 1,3-dioxane ring—a six-membered cyclic acetal—substituted at the 2-position with both a 4-fluorophenyl group and a 3-chloropropyl chain. The presence of these functional groups makes it a potential intermediate in organic synthesis, particularly for the introduction of a 4-fluorophenyl-containing moiety into more complex molecules. Researchers value this compound as a building block for the development of novel pharmaceutical and agrochemical agents. It is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO2/c14-8-1-7-13(16-9-2-10-17-13)11-3-5-12(15)6-4-11/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNZTXNPYLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)(CCCCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607421
Record name 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-36-3
Record name 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane typically involves the reaction of 4-fluorophenylacetic acid with 3-chloropropanol in the presence of a dehydrating agent to form the intermediate ester. This intermediate is then cyclized under acidic conditions to form the dioxane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-oxopropyl)-2-(4-fluorophenyl)-1,3-dioxane.

    Reduction: Formation of 2-(propyl)-2-(4-fluorophenyl)-1,3-dioxane.

    Substitution: Formation of 2-(3-aminopropyl)-2-(4-fluorophenyl)-1,3-dioxane.

Scientific Research Applications

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)

Structural Differences :

  • Ring Size : 1,3-dioxolane (five-membered ring) vs. 1,3-dioxane (six-membered ring).
  • Molecular Formula : C₁₂H₁₄ClFO₂ (dioxolane) vs. C₁₃H₁₆ClFO₂ (hypothetical dioxane analog).

Key Properties :

  • Physical State : Yellow liquid .
  • Boiling Point : 112°C at 0.2 Torr .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., pyridinium salt preparation) .
  • Toxicity : Classified as acute toxicity Category 4 (oral) .

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS 88128-57-8)

Structural Differences :

  • Substituents : 4-fluorophenyl replaced with 2,5,5-trimethyl groups.

Key Properties :

  • Purity : 96% (commercial grade) .
  • Handling : Requires precautions against moisture and static discharge (per MSDS) .
  • Applications : Used in pharmaceutical and chemical intermediates .

1,3-Dioxane Derivatives Restricted Under RoHS

Certain 1,3-dioxane derivatives (e.g., cyclohexenyl-substituted variants) are restricted under EU Directive 2011/65/EU due to environmental and health risks .

Data Tables

Table 1: Physical and Chemical Properties Comparison

Property 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
CAS No. 3308-94-9 88128-57-8
Molecular Formula C₁₂H₁₄ClFO₂ C₉H₁₇ClO₂
Molecular Weight 244.69 g/mol 200.68 g/mol
Physical State Liquid Liquid (assumed)
Boiling Point 112°C (0.2 Torr) Not reported
Purity (Commercial) ≥98% (GC) 96%

Biological Activity

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane is a synthetic organic compound recognized for its unique chemical structure, which includes a dioxane ring and functional groups that may impart distinct biological activities. Its chemical formula is C₁₂H₁₄ClFO₂, with a molecular weight of 244.69 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its reactivity and potential therapeutic applications.

The compound features a chloropropyl group and a fluorophenyl group , contributing to its reactivity and biological properties. The presence of these groups can influence the compound's interactions with biological systems, potentially leading to various pharmacological effects.

PropertyValue
Chemical FormulaC₁₂H₁₄ClFO₂
Molecular Weight244.69 g/mol
Boiling Point101-103°C (0.2 Torr)
Density1.219 g/cm³

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound has not been extensively documented in literature; however, its structural characteristics suggest potential biological implications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of dioxane derivatives suggests that modifications in the phenyl group can significantly alter biological activity. The introduction of electron-withdrawing groups such as fluorine tends to enhance the compound's efficacy against microbial strains.

Case Studies

While specific case studies directly involving this compound are scarce, related research has focused on compounds with similar functional groups. For instance, studies on dioxane remediation highlight the importance of understanding chemical interactions in biological systems and their implications for environmental health.

  • Case Study: Dioxane Remediation
    A study on the remediation of dioxane in groundwater systems showcased the effectiveness of various treatment methods, emphasizing the need for ongoing research into dioxane derivatives' environmental and biological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane
Reactant of Route 2
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane

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